molecular formula C26H23FN4O2 B2884237 N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251603-87-8

N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Número de catálogo: B2884237
Número CAS: 1251603-87-8
Peso molecular: 442.494
Clave InChI: LOOJQIRFEDQQMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic small molecule designed for preclinical research, featuring a multi-ring structure centered on an imidazole core. This compound belongs to a class of molecules known as imidazole-based N-phenylbenzamide derivatives, which are of significant interest in medicinal chemistry for their potential as anticancer agents . The structural design incorporates key pharmacophores, including the imidazole ring and benzamide groups, which are frequently found in tyrosine kinase inhibitors and other targeted therapies . The primary research applications of this compound are anticipated to be in oncology. Imidazole-carboxamide derivatives have been shown to inhibit the expression of immune checkpoint molecules like PD-L1 and Axl, which are critical targets for overcoming tumor immune evasion and drug resistance . Furthermore, structurally similar molecules have demonstrated potent cytotoxic activity against various human cancer cell lines in vitro, with promising IC50 values, and have shown strong binding affinity to kinase proteins such as ABL1 in computational studies . Researchers can utilize this compound to investigate novel mechanisms of action, explore combination therapies with chemotherapeutic agents like cisplatin, and conduct structure-activity relationship (SAR) studies to develop more potent drug candidates . This product is provided for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care in a controlled laboratory setting.

Propiedades

IUPAC Name

N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOJQIRFEDQQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, referred to as compound 4f in various studies, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current knowledge on its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis of Compound 4f

The synthesis of compound 4f involves several key steps that typically include the formation of the imidazole core followed by the introduction of various substituents. The synthetic route generally leads to compounds with enhanced biological properties compared to their precursors. For example, a study highlighted the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which included compound 4f, and evaluated their antitumor activities .

Antitumor Activity

Compound 4f has demonstrated promising antitumor activity across various cancer cell lines. Its effectiveness is measured through the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In a comparative study:

  • IC50 Values :
    • A549 (Lung Cancer) : 10.96 µM
    • SGC-7901 (Gastric Cancer) : 2.96 µM
    • HeLa (Cervical Cancer) : 4.07 µM

These values suggest that compound 4f exhibits significantly stronger inhibitory effects than established chemotherapeutics like methotrexate (MTX) and 5-fluorouracil (5-FU) .

The mechanism by which compound 4f induces apoptosis in cancer cells involves modulation of key proteins associated with apoptosis:

  • Bax : Pro-apoptotic protein whose expression increases upon treatment with compound 4f.
  • Bcl-2 : Anti-apoptotic protein whose levels decrease, facilitating apoptosis.
  • Caspase-3 : An executioner caspase whose activation is critical for cell death; its expression increased significantly after treatment.

In HeLa cells, treatment with compound 4f resulted in a 68.2% apoptosis rate , compared to a 39.6% rate induced by 5-FU . This indicates that compound 4f not only promotes cell death but does so more effectively than existing treatments.

Selectivity and Toxicity

One of the notable features of compound 4f is its selectivity towards tumor cells over normal cells. The selectivity index indicates that normal L-02 cells exhibit a tolerance that is 23–46-fold higher than that of tumor cells, suggesting reduced toxicity in normal tissues compared to cancerous ones .

Comparative Analysis with Other Compounds

To provide a clearer understanding of compound 4f's efficacy, Table 1 summarizes its activity alongside other known agents:

CompoundCancer Cell LineIC50 (µM)Relative Efficacy
Compound 4fA54910.96Higher than MTX
SGC-79012.96Higher than MTX
HeLa4.07Higher than 5-FU
MethotrexateA549>100Control
5-FluorouracilHeLa~20Control

Case Studies and Research Findings

Research has consistently shown that modifications in the imidazole structure can lead to significant variations in biological activity. A study focused on a series of imidazole derivatives indicated that structural changes directly affect their anticancer properties, reinforcing the importance of molecular design in drug development .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocycle Variations

Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature a 1,2,4-triazole core instead of imidazole. Key differences include:

  • Triazole vs.
  • Tautomerism : Triazoles [7–9] exist in thione-thiol tautomeric equilibrium, while imidazoles lack this property, leading to distinct electronic environments .
Benzimidazole Derivatives ()

The compound 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide incorporates a fused benzene-imidazole (benzimidazole) system. Differences include:

  • Planarity and Rigidity : The benzo[d]imidazole core enhances planarity, which may improve stacking interactions with aromatic residues in protein targets.
  • Substituent Effects : Methoxy groups on phenyl rings increase electron density, contrasting with the electron-withdrawing fluorine in the target compound .
Quinazoline Derivatives ()

3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (1146034-20-9) features a quinazoline core, a bicyclic system with two nitrogen atoms. Key distinctions:

  • Ring Size and Saturation : The partially saturated quinazoline may adopt different conformations compared to the fully aromatic imidazole.
  • Functional Groups : The 4-oxo group in quinazoline introduces a hydrogen-bond acceptor site absent in the target compound .

Substituent and Functional Group Analysis

Table 1: Substituent Comparison
Compound Core Heterocycle Key Substituents Electronic Effects
Target Compound Imidazole 4-Ethylphenyl, 3-fluorobenzamido-benzyl Fluorine (electron-withdrawing), ethyl (hydrophobic)
Triazoles [7–9] () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Sulfonyl (electron-withdrawing), fluorine (polar)
Benzimidazole () Benzo[d]imidazole 3,4-Dimethoxyphenyl, 4-methoxyphenyl Methoxy (electron-donating)
Quinazoline () Quinazoline 4-Chlorobenzyl, 4-fluorobenzyl Chlorine (electron-withdrawing), fluorine (polar)
Key Observations:
  • Fluorine Substituents : The target compound and quinazoline derivative both utilize fluorine for polarity and stability, but their positions (meta vs. para) influence spatial interactions.
  • Hydrophobic Groups : The 4-ethylphenyl group in the target compound contrasts with the chlorobenzyl group in the quinazoline, affecting lipophilicity and steric bulk .
Spectroscopic Signatures
  • IR Spectroscopy : The target’s imidazole C=N stretching (~1600 cm⁻¹) differs from triazoles’ C=S (1247–1255 cm⁻¹) and quinazolines’ C=O (1680–1700 cm⁻¹) vibrations .
  • NMR : The 3-fluorobenzamido group in the target compound would show distinct ¹⁹F NMR shifts compared to 4-fluorobenzyl groups in quinazolines .

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including amide coupling, benzylation, and imidazole ring formation. Key steps include:

  • Amide bond formation : Reacting 3-fluorobenzoic acid derivatives with benzylamine intermediates under carbodiimide coupling conditions (e.g., EDCI/HOBt) .
  • Benzylation : Introducing the benzyl group via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product. Yield optimization requires precise temperature control (60–80°C) and anhydrous solvents (DMF, DCM) .

Table 1: Representative Synthesis Yields from Analogous Compounds

PrecursorReaction Time (h)Yield (%)Purity (HPLC)
3-Fluorobenzamide1265>98%
4-Ethylphenyl185897%

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorobenzamido proton signals at δ 7.4–8.1 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 474.557 for C28_{28}H28_{28}N4_4O3_3) .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How does solubility and stability vary under experimental conditions?

  • Solubility : Poor in aqueous buffers; requires DMSO or ethanol (10–20 mM stock solutions). Solubility in PBS (pH 7.4): <0.1 mg/mL .
  • Stability : Degrades at >40°C or extreme pH (<3 or >10). Store at –20°C in desiccated conditions .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action against biological targets?

  • Enzyme inhibition assays : Measure IC50_{50} values against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Molecular docking : Predict binding interactions with catalytic sites (e.g., AutoDock Vina simulations with PDB: 3H6) .

Figure 1 : Docking pose of the compound in a kinase active site (RMSD: 1.2 Å) .

Q. How do structural modifications impact bioactivity and selectivity?

  • Fluorine substitution : 3-Fluorobenzamido enhances target affinity via hydrophobic interactions (ΔΔG = –2.3 kcal/mol vs. non-fluorinated analogs) .
  • Ethylphenyl group : Improves metabolic stability (t1/2_{1/2} in liver microsomes: 45 min vs. 22 min for methyl derivatives) .

Table 2: SAR of Imidazole Derivatives

R-GroupIC50_{50} (EGFR, nM)Selectivity (VEGFR/EGFR)
3-Fluorobenzamido18 ± 212.5
4-Chlorobenzamido25 ± 38.7
Methoxybenzyl>100N/A

Q. How to resolve contradictions in reported biological activity data?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h incubation) .
  • Control for purity : Confirm compound integrity via LC-MS before testing .
  • Meta-analysis : Compare data across studies using tools like RevMan for IC50_{50} heterogeneity assessment .

Q. Which in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : Nude mice with implanted tumors (e.g., HCT-116 colorectal cancer) dosed orally (10–50 mg/kg/day) .
  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2} = 3.2 h) and brain penetration (logBB = –1.1) .

Q. Can computational methods predict off-target interactions?

  • Proteome-wide docking : Use SwissTargetPrediction to identify secondary targets (e.g., COX-2, IC50_{50} = 1.8 μM) .
  • ADMET prediction : SwissADME estimates moderate CYP3A4 inhibition (Probability = 0.67) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.